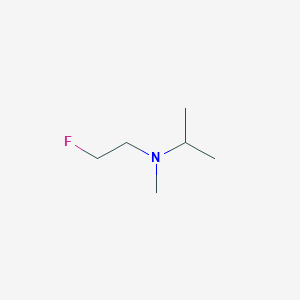
(2-Fluoroethyl)(methyl)(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoroethyl)(methyl)(propan-2-yl)amine: is an organic compound with the molecular formula C6H14FN It is a tertiary amine, characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a methyl and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2-Fluoroethyl)(methyl)(propan-2-yl)amine involves the nucleophilic substitution reaction. This process typically starts with the reaction of 2-fluoroethanol with a suitable amine, such as methylamine, under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product.
Reductive Amination: Another synthetic route involves the reductive amination of 2-fluoroacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Fluoroethyl)(methyl)(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of corresponding amine oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2-Fluoroethyl)(methyl)(propan-2-yl)amine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amines.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Industry:
Material Science: It is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which (2-Fluoroethyl)(methyl)(propan-2-yl)amine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, often leading to inhibition or modulation of their activity. The molecular pathways involved typically include those related to neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
(2-Fluoroethyl)(methyl)amine: This compound lacks the isopropyl group, making it less sterically hindered and potentially less selective in its interactions.
(2-Fluoroethyl)(propan-2-yl)amine: This compound lacks the methyl group, which may affect its binding affinity and reactivity.
(2-Chloroethyl)(methyl)(propan-2-yl)amine: The chlorine atom in place of fluorine can significantly alter the compound’s reactivity and biological activity.
Uniqueness:
(2-Fluoroethyl)(methyl)(propan-2-yl)amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H14FN |
|---|---|
Poids moléculaire |
119.18 g/mol |
Nom IUPAC |
N-(2-fluoroethyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H14FN/c1-6(2)8(3)5-4-7/h6H,4-5H2,1-3H3 |
Clé InChI |
OWQCDWGGEYLPHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


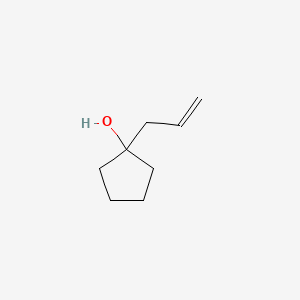
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
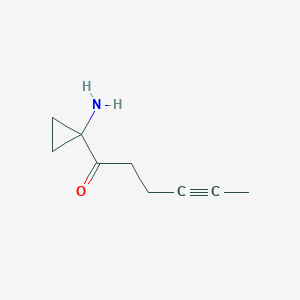
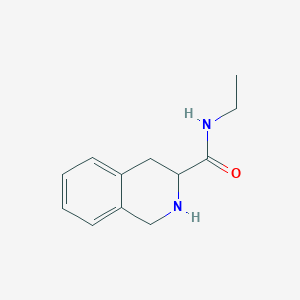
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
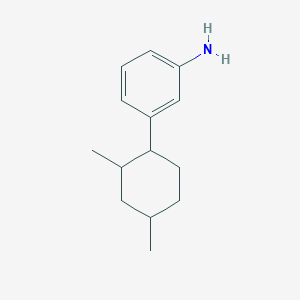
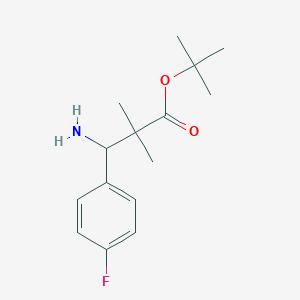

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
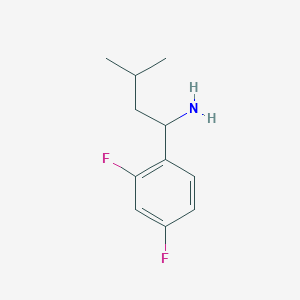
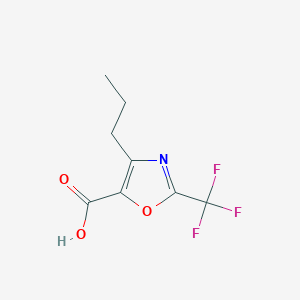
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)
